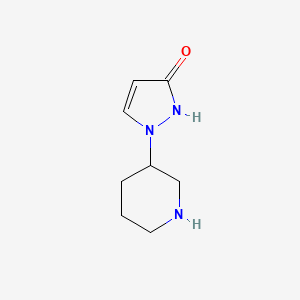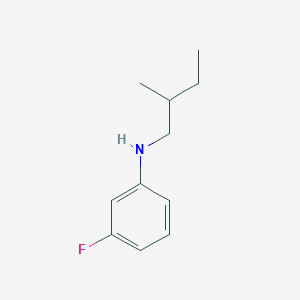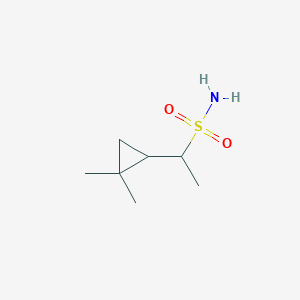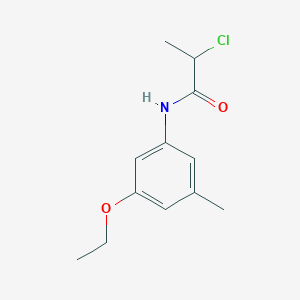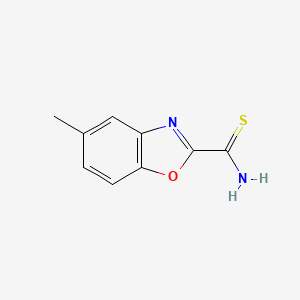
1-(1-Chlorobutan-2-yl)-3-fluorobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-Chlorobutan-2-yl)-3-fluorobenzene is an organic compound with the molecular formula C10H12ClF This compound is characterized by a benzene ring substituted with a chlorobutan-2-yl group and a fluorine atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Chlorobutan-2-yl)-3-fluorobenzene typically involves the chlorination of butan-2-ol followed by a Friedel-Crafts alkylation reaction with fluorobenzene. The reaction conditions often require the use of a Lewis acid catalyst such as aluminum chloride (AlCl3) to facilitate the alkylation process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and stringent quality control measures to ensure consistency in the final product.
Análisis De Reacciones Químicas
Types of Reactions: 1-(1-Chlorobutan-2-yl)-3-fluorobenzene can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as hydroxide ions, amines, or thiols.
Oxidation Reactions: The butyl side chain can be oxidized to form corresponding alcohols, aldehydes, or carboxylic acids.
Reduction Reactions: The compound can be reduced to remove the chlorine atom, forming a butylbenzene derivative.
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).
Major Products:
- Substitution reactions yield products such as 1-(1-Hydroxybutan-2-yl)-3-fluorobenzene.
- Oxidation reactions can produce 1-(1-Chlorobutan-2-one)-3-fluorobenzene.
- Reduction reactions result in 1-(Butan-2-yl)-3-fluorobenzene.
Aplicaciones Científicas De Investigación
1-(1-Chlorobutan-2-yl)-3-fluorobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(1-Chlorobutan-2-yl)-3-fluorobenzene involves its interaction with various molecular targets. The compound can act as an electrophile in substitution reactions, where the chlorine atom is replaced by nucleophiles. The fluorine atom on the benzene ring can influence the electronic properties of the molecule, affecting its reactivity and interactions with other compounds.
Comparación Con Compuestos Similares
- 1-(1-Chlorobutan-2-yl)-2-fluorobenzene
- 1-(1-Chlorobutan-2-yl)-4-fluorobenzene
- 1-(1-Chlorobutan-2-yl)-3-chlorobenzene
Uniqueness: 1-(1-Chlorobutan-2-yl)-3-fluorobenzene is unique due to the specific positioning of the fluorine atom on the benzene ring, which can significantly influence its chemical reactivity and physical properties compared to its isomers and analogs.
Propiedades
Fórmula molecular |
C10H12ClF |
|---|---|
Peso molecular |
186.65 g/mol |
Nombre IUPAC |
1-(1-chlorobutan-2-yl)-3-fluorobenzene |
InChI |
InChI=1S/C10H12ClF/c1-2-8(7-11)9-4-3-5-10(12)6-9/h3-6,8H,2,7H2,1H3 |
Clave InChI |
GBYNVWHEILCLMP-UHFFFAOYSA-N |
SMILES canónico |
CCC(CCl)C1=CC(=CC=C1)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


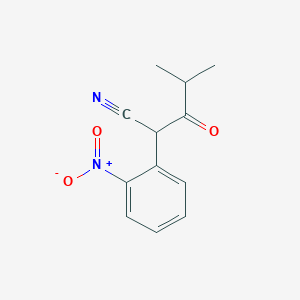
![2-[(5-Chlorothiophen-2-yl)methyl]-2-methylpyrrolidine](/img/structure/B13198160.png)
![{[3-(Chloromethyl)oxolan-3-yl]methyl}trimethylsilane](/img/structure/B13198167.png)
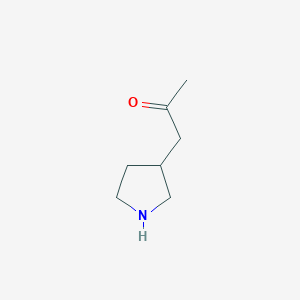

![7-Cyclopropyl-imidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B13198199.png)
![3-[5-(1-Benzofuran-2-yl)-1,2,4-oxadiazol-3-yl]piperidine](/img/structure/B13198201.png)
